N-Succinimidyloxycarbonylpropyl Methanethiosulfonate

Beschreibung

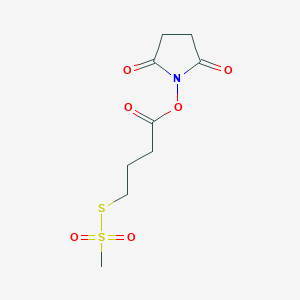

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate (CAS 690632-55-4) is a heterobifunctional crosslinker featuring two distinct reactive groups:

- N-hydroxysuccinimide (NHS) ester: Reacts selectively with primary amines (e.g., lysine residues) under mildly basic conditions (pH 7–9) to form stable amide bonds .

- Methanethiosulfonate (MTS) group: Reacts with thiols (e.g., cysteine residues) to form stable thioether linkages, enabling controlled conjugation .

Its molecular formula is C₉H₁₃NO₆S₂ (MW: 295.33), and it is soluble in DMSO and chloroform . This compound is widely used in synthesizing non-cleavable antibody-drug conjugates (ADCs) and protein-protein crosslinking due to its dual reactivity and stability .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methylsulfonylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S2/c1-18(14,15)17-6-2-3-9(13)16-10-7(11)4-5-8(10)12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMLLSNVYXTICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400053 | |

| Record name | N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-55-4 | |

| Record name | N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dioxopyrrolidin-1-yl with 4-(methylsulfonylthio)butanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonylthio group is replaced by other nucleophiles.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester bond and formation of corresponding acids and alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

NHS-C4-MTS possesses a molecular formula of C₉H₁₃N₁O₆S₂, featuring a succinimidyl group that reacts with amines and a methanethiosulfonate group that targets thiols. This dual reactivity makes it an effective linker for creating stable conjugates between proteins or peptides and therapeutic agents. The mechanism involves:

- Reaction with Amines : The succinimidyl group forms stable amide bonds with primary amines on proteins.

- Reaction with Thiols : The methanethiosulfonate moiety reacts with thiol groups on cysteine residues, enabling the formation of disulfide bonds.

These reactions are critical for creating stable ADCs that can deliver cytotoxic drugs directly to cancer cells.

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are a promising class of therapeutics that combine the targeting ability of antibodies with the cell-killing properties of cytotoxic drugs. NHS-C4-MTS serves as a non-cleavable linker in ADCs, providing several advantages:

- Stability : The non-cleavable nature ensures that the drug remains attached during circulation, reducing premature release.

- Improved Therapeutic Index : By selectively targeting cancer cells, ADCs minimize damage to healthy tissues.

- Enhanced Efficacy : The precise delivery mechanism improves the therapeutic effect of cytotoxic agents.

Quantitative Data in ADC Development

A critical parameter in the development of ADCs is the drug-to-antibody ratio (DAR), which indicates the average number of drug molecules per antibody. Optimizing DAR is essential for balancing efficacy and safety in ADC formulations. Studies have shown that using NHS-C4-MTS allows for fine-tuning of DAR to achieve desired therapeutic outcomes while minimizing off-target effects .

Bioconjugation Strategies

NHS-C4-MTS is also employed in various bioconjugation applications beyond ADCs:

- Protein-Protein Interactions : It facilitates the study of protein interactions by covalently linking proteins through their thiol and amine groups.

- Surface Modification : The compound can modify surfaces of biosensors and nanoparticles, enhancing their functionality by attaching desired biomolecules .

Case Studies

- Targeted Cancer Therapy : Research has demonstrated the efficacy of NHS-C4-MTS-based ADCs in targeting specific cancer markers, leading to personalized treatment strategies. For instance, studies involving HER2-positive breast cancer have shown promising results with NHS-C4-MTS-linked ADCs, highlighting improved patient outcomes through targeted delivery .

- Biosensor Development : In a study focused on biosensor technology, NHS-C4-MTS was utilized for modifying sensor surfaces to improve sensitivity and specificity for biomolecular detection. This application showcases its versatility beyond traditional drug delivery systems .

Wirkmechanismus

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate (CAS 887407-50-3)

- Structural difference : Features a heptyl spacer (C7) instead of a propyl (C3) chain.

- Lower melting point (57–59°C vs. 78–80°C for the propyl variant) suggests differences in crystallinity and solubility . Applications: Suitable for conjugates requiring extended spacing between functional groups.

N-Succinimidyl 3-(Bromoacetamido)propionate (HY-141385)

- Functional groups : NHS ester and bromoacetamide.

- Reactivity : Bromoacetamide reacts with thiols to form thioether bonds, similar to MTS.

N3-C4-NHS Ester (HY-126522)

- Functional groups : NHS ester and azide.

- Applications : Enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific conjugation, unlike the thiol-reactive MTS group in N-Succinimidyloxycarbonylpropyl Methanethiosulfonate .

- Spacer : Shorter C4 chain may reduce steric hindrance compared to PEG-containing linkers.

Comparison with Functionally Similar ADC Linkers

Cleavable vs. Non-Cleavable Linkers

Heterobifunctional Linkers with PEG Spacers

Key Research Findings

- Conformational Flexibility : The propyl spacer in this compound balances steric hindrance and conjugation efficiency, making it ideal for small-molecule ADCs .

- Reaction Kinetics : The MTS group reacts faster with thiols than maleimide-based linkers, with reduced susceptibility to hydrolysis .

- Thermal Stability : Higher melting point (78–80°C) compared to heptyl variants ensures stability during storage .

Biologische Aktivität

N-Succinimidyloxycarbonylpropyl methanethiosulfonate (NHS-C4-MTS) is a compound primarily recognized for its role as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its applications in biomedical research.

Overview of this compound

NHS-C4-MTS is characterized by its ability to form stable thioether bonds with cysteine residues on proteins. This property is critical in the development of ADCs, which are designed to deliver cytotoxic drugs selectively to cancer cells, minimizing damage to healthy tissues. The compound is cataloged under CAS No. 690632-55-4 and has been cited in various reputable studies for its effectiveness in bioconjugation processes .

The primary mechanism by which NHS-C4-MTS exerts its biological activity involves:

- Formation of Thioether Bonds : NHS-C4-MTS reacts with thiol groups present in cysteine residues of target proteins, forming stable thioether linkages. This reaction is facilitated by the electrophilic nature of the succinimidyl group, allowing for effective conjugation without compromising the integrity of the drug or protein .

- Non-Cleavable Linkage : The stability of the thioether bond ensures that the drug remains attached to the antibody throughout circulation, allowing for targeted delivery to cancer cells where it can exert its cytotoxic effects .

1. Antibody-Drug Conjugates (ADCs)

ADCs utilizing NHS-C4-MTS have shown promising results in preclinical and clinical settings. A notable study highlighted the use of NHS-C4-MTS in constructing ADCs that target HER2-positive breast cancer cells. The ADC demonstrated significant cytotoxicity against these cells while sparing normal tissues, showcasing the potential for targeted cancer therapy .

2. Cytotoxicity and Efficacy

Research has indicated that ADCs linked with NHS-C4-MTS exhibit enhanced efficacy due to their ability to deliver high concentrations of cytotoxic agents directly to tumor sites. A comparative analysis showed that ADCs using NHS-C4-MTS had a higher therapeutic index compared to those using cleavable linkers, as they maintained stability in systemic circulation .

| Study | Cell Line | Linker Type | Cytotoxicity IC50 (nM) | Notes |

|---|---|---|---|---|

| Study A | MCF-7 | NHS-C4-MTS | 15 | Targeted HER2+ cells |

| Study B | SKBR3 | Cleavable Linker | 30 | Lower efficacy observed |

Metabolomic and Transcriptomic Studies

Recent metabolomic and transcriptomic analyses have provided insights into how cells respond to treatments involving NHS-C4-MTS-linked ADCs. For instance, a study involving MCF-7 breast cancer cells exposed to an ADC demonstrated alterations in metabolic pathways associated with cell proliferation and oxidative stress responses. The findings indicated significant changes in gene expression related to cell cycle regulation and apoptosis pathways, which are critical for understanding the therapeutic effects of these conjugates .

Q & A

Q. How does the heterobifunctional nature of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate influence experimental design for protein conjugation?

Methodological Answer: The compound contains two reactive groups: an NHS ester (amine-reactive) and a methanethiosulfonate (MTS) group (thiol-reactive). To achieve controlled conjugation:

- Step 1: React the NHS ester with primary amines (e.g., lysine residues or antibody Fc regions) at pH 7–8. Use buffers like PBS or HEPES, avoiding competing nucleophiles (e.g., Tris).

- Step 2: Purify the intermediate via size-exclusion chromatography or dialysis to remove unreacted linker.

- Step 3: Introduce the MTS group to free thiols (e.g., cysteine residues or reduced disulfide bonds) under neutral to slightly acidic conditions (pH 6.5–7.5) to minimize NHS ester hydrolysis.

- Key Considerations: Sequential reaction order is critical to avoid cross-reactivity. Monitor reaction efficiency using SDS-PAGE with fluorescent tags or MALDI-TOF mass spectrometry .

Q. What analytical techniques validate successful conjugation using this compound?

Methodological Answer:

- Fluorescence Spectroscopy: If a fluorescent payload (e.g., Alexa Fluor) is attached, measure emission spectra to confirm labeling.

- Mass Spectrometry: MALDI-TOF or ESI-MS detects shifts in molecular weight corresponding to the conjugated molecule.

- Ellman’s Assay: Quantify free thiols before and after MTS reaction to assess thiol-specific modification efficiency.

- HPLC-SEC: Resolve conjugated vs. unconjugated species based on retention time differences .

Advanced Research Questions

Q. How can researchers optimize reaction kinetics for site-directed protein modification using the MTS group?

Methodological Answer:

- Accessibility Screening: Use cysteine-scanning mutagenesis to identify solvent-accessible thiols. Pair with computational modeling (e.g., PyMOL) to predict steric hindrance.

- Redox Control: Add mild reducing agents (e.g., TCEP) to reduce disulfide bonds, but quench before MTS reaction to avoid competing thiol-disulfide exchange.

- Time-Course Analysis: Perform reactions at varying durations (10 min–24 h) and quantify labeling via fluorescence intensity or Western blotting. Optimal times range from 1–4 h for surface-exposed cysteines .

Q. How to resolve contradictions in labeling efficiency across different protein systems?

Methodological Answer:

- Buffer Compatibility: Test alternative buffers (e.g., phosphate vs. borate) to optimize NHS ester stability. Avoid amine-containing buffers (e.g., Tris).

- Solubility Adjustments: If the compound precipitates, increase DMSO concentration (up to 10% v/v) while ensuring protein stability.

- Competitive Inhibition: Pre-block non-target amines with acetylating reagents (e.g., acetic anhydride) to direct conjugation to specific sites.

- Reference Controls: Include a well-characterized protein (e.g., BSA or IgG) in parallel experiments to isolate system-specific variables .

Q. What strategies enhance ADC stability when using this non-cleavable linker?

Methodological Answer:

- In Vitro Stability Assays: Incubate ADCs in human plasma at 37°C for 7–14 days. Analyze via LC-MS for premature payload release.

- Linker-Payload Hydrophobicity: Balance hydrophilicity by introducing PEG spacers to reduce aggregation without compromising target binding.

- In Vivo Validation: Use xenograft models to compare tumor retention vs. systemic clearance. Correlate linker stability with therapeutic index and off-target toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.